molecular formula C12H19NO2 B2418610 {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine CAS No. 1016765-60-8

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine

Cat. No.: B2418610
CAS No.: 1016765-60-8
M. Wt: 209.289
InChI Key: UMFOCJNRSNMLGY-UHFFFAOYSA-N
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Description

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is used in various scientific research applications due to its unique structure and properties.

Scientific Research Applications

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine is widely used in scientific research due to its versatile nature. Some of its applications include:

Mechanism of Action

Preparation Methods

The synthesis of {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine involves several steps. One common synthetic route includes the reaction of 3-(chloromethyl)phenylmethanamine with 2-ethoxyethanol under specific conditions to yield the desired product . The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and the resulting properties and applications.

Properties

IUPAC Name

[3-(2-ethoxyethoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-14-6-7-15-10-12-5-3-4-11(8-12)9-13/h3-5,8H,2,6-7,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFOCJNRSNMLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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